![molecular formula C16H13Cl2NO3 B14359936 Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate CAS No. 91855-60-6](/img/structure/B14359936.png)
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloroacetyl group, and a phenylamino group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate typically involves multiple steps. One common method includes the acylation of 4-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with aniline to introduce the phenylamino group. The final step involves esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylamino group may also interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the chloroacetyl and phenylamino groups, making it less reactive.
Methyl 4-chloroacetoacetate: Contains a similar ester group but differs in the acyl group attached to the benzoate core.
Methyl 4-chloro-3-oxobutanoate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the chloroacetyl and phenylamino groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91855-60-6 |
|---|---|
Formule moléculaire |
C16H13Cl2NO3 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
methyl 4-chloro-2-(N-(2-chloroacetyl)anilino)benzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)13-8-7-11(18)9-14(13)19(15(20)10-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
NGLWGYHIPVNJPK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
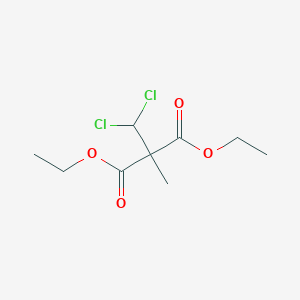
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
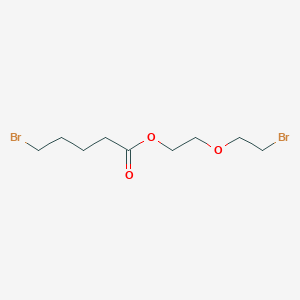
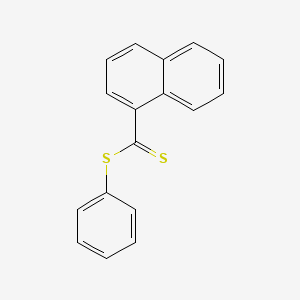
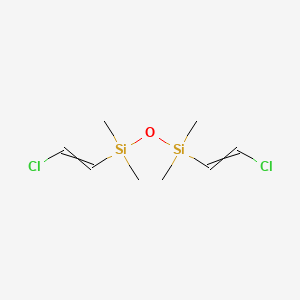
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
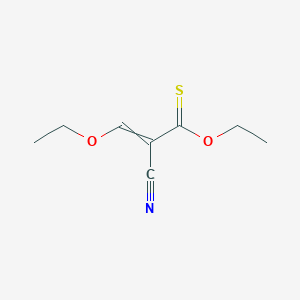
silane](/img/structure/B14359953.png)
